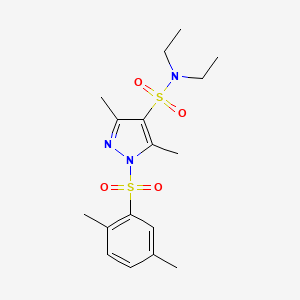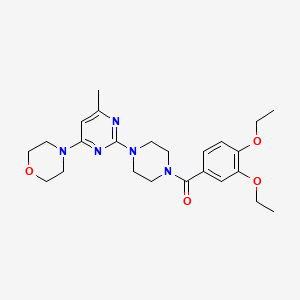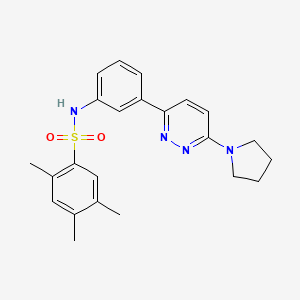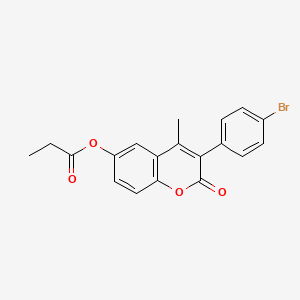
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate: is a chemical compound with the following properties:
IUPAC Name: Ethyl 3-(4-bromophenyl)propionate
Molecular Formula: CHBrO
Molecular Weight: 243.1 g/mol
CAS Number: 75567-84-9
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves esterification of 3-(4-bromophenyl)propanoic acid with ethanol (ethyl alcohol). The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:
3-(4-bromophenyl)propanoic acid+Ethanol→Ethyl 3-(4-bromophenyl)propionate+Water
Industrial Production:: Industrial production methods may involve large-scale esterification processes using optimized conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Reactions::
Ester Hydrolysis: Ethyl 3-(4-bromophenyl)propionate can undergo hydrolysis in the presence of an acid or base to yield 3-(4-bromophenyl)propanoic acid and ethanol.
Reduction: Reduction of the carbonyl group in the chromenone ring can lead to the corresponding alcohol.
Substitution: The bromine atom can participate in substitution reactions.
- Acid-catalyzed hydrolysis: Use dilute sulfuric acid or hydrochloric acid.
- Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields 3-(4-bromophenyl)propanoic acid, while reduction produces the alcohol form.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Investigating its effects on biological systems.
Medicine: Potential pharmaceutical applications.
Industry: Used in the development of novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related molecules based on structural features and reactivity.
Properties
Molecular Formula |
C19H15BrO4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] propanoate |
InChI |
InChI=1S/C19H15BrO4/c1-3-17(21)23-14-8-9-16-15(10-14)11(2)18(19(22)24-16)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 |
InChI Key |
AERQKAPLXPIFNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255709.png)
![2-Chloro-6-fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255713.png)
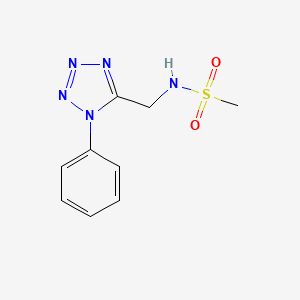
![N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255725.png)
![6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11255727.png)
![2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B11255739.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11255745.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255748.png)
![N-(2-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11255751.png)
![3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255753.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)
